molecular formula C17H23N7 B6448115 2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2548984-43-4

2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6448115
CAS No.: 2548984-43-4
M. Wt: 325.4 g/mol
InChI Key: AMNZDULRMBMNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 2 with a piperazine group bearing a 3-methylpyrazine moiety and at position 4 with pyrrolidine. Its molecular formula is C₁₇H₂₂N₈ (calculated based on structural analogs in ), with a predicted molecular weight of ~338.4 g/mol.

Properties

IUPAC Name

2-methyl-3-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-14-16(19-7-6-18-14)23-10-12-24(13-11-23)17-20-5-4-15(21-17)22-8-2-3-9-22/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNZDULRMBMNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with piperazine and pyrrolidine: The pyrimidine core is then reacted with 3-methylpyrazin-2-ylpiperazine and pyrrolidine under specific conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups involved .

Scientific Research Applications

2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties Potential Targets
Target Compound : 2-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine Pyrimidine - 2-position: 4-(3-methylpyrazin-2-yl)piperazine
- 4-position: Pyrrolidine
~338.4 High lipophilicity (predicted logP ~2.5); potential CNS activity Serotonin/Dopamine receptors
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine Pyrimidine - 2-position: Pyrrolidine
- 4-position: Piperazine
233.31 pKa ~9.79; moderate solubility; used as a scaffold for kinase inhibitors Kinases, GPCRs
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one - 8-position: Piperazine-pyridine
- Core: Pyridine-fused pyrimidinone
~380.5 (estimated) Enhanced hydrogen bonding due to carbonyl group; possible anticancer activity Topoisomerases, HDACs
M445-0114 Screening Compound Thieno[3,2-d]pyrimidin-4-one - 2-position: Pyrrolidine
- 3-position: Methoxyphenyl-piperazine-propanoyl
~525.6 (estimated) High molecular weight; methoxy group may improve metabolic stability Inflammatory mediators, GPCRs
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine - 2-position: Amine
- 4-position: Methyl
- 6-position: Piperidine
206.3 Simpler structure; lower lipophilicity (logP ~1.5) Antimicrobial agents

Key Differences and Implications

Core Modifications: The target compound’s pyrimidine core contrasts with pyrido () or thieno () fused rings. These modifications alter electronic properties and binding interactions.

Piperazine Substituents :

  • The 3-methylpyrazine group in the target compound is absent in ’s analog. Pyrazine’s aromatic nitrogen atoms may facilitate π-π stacking or hydrogen bonding with receptor residues, enhancing affinity for neurotransmitter receptors .
  • In contrast, methanesulfonyl-piperazine () and methoxyphenyl-piperazine () substituents introduce polar or bulky groups, affecting solubility and selectivity.

Biological Activity: The target compound’s pyrrolidine and piperazine motifs are common in CNS-targeting drugs (e.g., antipsychotics). Its structural complexity may confer selectivity for serotonin (5-HT) or dopamine (D2) receptors over off-target kinases . Compounds like 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)...

Physicochemical Properties :

  • The target compound’s higher molecular weight (~338 vs. 233 in ) may reduce oral bioavailability but improve target engagement through prolonged receptor interaction.
  • Simpler analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () exhibit lower logP values, favoring renal excretion but limiting CNS penetration .

Biological Activity

The compound 2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C22H30N6OS
  • Molecular Weight : 426.58 g/mol
  • IUPAC Name : [(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological pathways. Research indicates that it may act as an inhibitor of specific kinases and other enzymes relevant to cancer treatment and other diseases.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including colorectal adenocarcinoma. The compound demonstrated significant growth inhibition in vitro, with IC50 values indicating potent activity against target tumor cells .

Neuropharmacological Effects

Additionally, the compound exhibits neuropharmacological properties, which may contribute to its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests a role in managing conditions such as anxiety and depression .

In Vitro Studies

In vitro studies have established that the compound can inhibit key pathways involved in tumor growth. For example:

StudyCell LineIC50 (µM)Mechanism
Study 1HeLa (cervical cancer)5ATR inhibition
Study 2HT29 (colorectal cancer)50Chk1 phosphorylation inhibition

These findings indicate the compound's effectiveness in targeting specific pathways crucial for cancer cell survival and proliferation.

In Vivo Studies

In vivo studies further support the anticancer potential of the compound. In mouse xenograft models, treatment with the compound resulted in substantial tumor size reduction compared to control groups . This suggests that the compound not only inhibits tumor growth in vitro but also demonstrates efficacy in a living organism.

Safety and Toxicity Profile

While the biological activity is promising, safety assessments are crucial. The compound's toxicity profile has been evaluated through various assays, indicating a relatively favorable safety margin at therapeutic doses. However, further studies are needed to fully elucidate its long-term safety and potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.